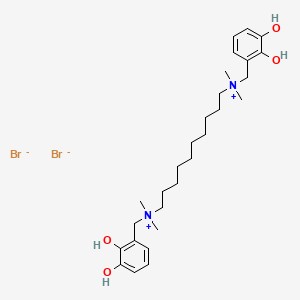
2-Amino-4-sulfobenzoic acid
Vue d'ensemble
Description
2-Amino-4-sulfobenzoic acid is an organic compound with the molecular formula C7H7NO5S. It is a solid, typically found as a colorless crystalline powder. This compound is known for its strong acidity and hydrophilicity, making it highly soluble in water. It is commonly used in the synthesis of dyes, fluorescent brighteners, intermediates, and antibiotics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-4-sulfobenzoic acid typically involves the sulfonation of ortho-toluene with fuming sulfuric acid, followed by an auto-oxidation reduction reaction. The process can be summarized as follows:
Sulfonation: Ortho-toluene is dissolved in fuming sulfuric acid, and 65% fuming sulfuric acid is added dropwise to carry out the sulfonation reaction, producing 2-nitro-4-toluene sulfonic acid.
Reduction: The 2-nitro-4-toluene sulfonic acid undergoes an auto-oxidation reduction reaction under alkaline conditions at temperatures ranging from 60 to 130°C, resulting in the formation of this compound
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves the use of specialized equipment to handle the sulfonation and reduction reactions efficiently. The sulfur oxide waste gas produced during the process is absorbed and reused as sulfuric acid, reducing environmental pollution and production costs .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-4-sulfobenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfonic acid derivatives.
Reduction: The nitro group in its precursor can be reduced to an amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium hydroxide is often used in the reduction process.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride.
Major Products: The major products formed from these reactions include various sulfonic acid derivatives and substituted benzene compounds, which are used in the manufacture of dyes and other industrial chemicals .
Applications De Recherche Scientifique
2-Amino-4-sulfobenzoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Amino-4-sulfobenzoic acid involves its ability to participate in various chemical reactions due to the presence of amino and sulfonic acid groups. These functional groups allow it to form strong coordination interactions with metal ions and other molecules. For example, in perovskite solar cells, the compound helps suppress ion migration and passivate defects, enhancing the efficiency and stability of the cells .
Comparaison Avec Des Composés Similaires
- 4-Amino-2-chlorobenzoic acid
- 4-Amino-2-methoxybenzoic acid
- 2-Amino-4-bromobenzoic acid
- 2-Amino-4-thiazoleacetic acid
Uniqueness: 2-Amino-4-sulfobenzoic acid is unique due to its strong acidity and hydrophilicity, which make it highly soluble in water. Its ability to participate in a wide range of chemical reactions and its applications in various industries set it apart from similar compounds .
Propriétés
IUPAC Name |
2-amino-4-sulfobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO5S/c8-6-3-4(14(11,12)13)1-2-5(6)7(9)10/h1-3H,8H2,(H,9,10)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGSHONWRKRWGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059172 | |
| Record name | Benzoic acid, 2-amino-4-sulfo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98-43-1 | |
| Record name | 2-Amino-4-sulfobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-sulfobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-amino-4-sulfo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-amino-4-sulfo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-sulphoanthranilic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.426 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-4-SULFOBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87T8B9176E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-amino-4-sulfobenzoic acid contribute to the structural diversity of metal-organic frameworks?
A1: H₂asba acts as a multifunctional ligand, capable of adopting various coordination modes with metal ions. It can bind through its carboxylate group in a monodentate or bidentate fashion, while its amino and sulfonate groups can also participate in coordination. [, , ] This versatility allows H₂asba to construct diverse metal-organic frameworks (MOFs) with distinct architectures, ranging from 1D chains to intricate 3D networks. The specific coordination mode adopted by H₂asba depends on factors like the metal ion, auxiliary ligands, and reaction conditions. [, ]
Q2: What unique properties do these coordination polymers exhibit due to the incorporation of this compound?
A2: The presence of H₂asba contributes significantly to the properties of the resulting coordination polymers. For instance, the polymers exhibit interesting dehydration-rehydration behaviors, with some showing reversible transformations. [] This behavior stems from the ability of H₂asba to form hydrogen bonds with water molecules within the framework. Furthermore, some H₂asba-based coordination polymers display fluorescence, making them potentially useful for sensing applications. [] Notably, a Co(II) coordination polymer incorporating H₂asba demonstrated dual responsive fluorescence sensing for pH and Cu²⁺ ions. []
Q3: Can you elaborate on the catalytic potential of this compound-based coordination polymers?
A3: While the provided research primarily focuses on structural characterization and properties, the use of copper(II) in similar coordination polymers suggests potential catalytic applications. [] Copper(II) complexes are known for their catalytic activity in various organic reactions, such as oxidation and coupling reactions. The incorporation of H₂asba within the framework could potentially influence the catalytic activity and selectivity of the copper(II) centers by modifying their electronic properties and creating specific microenvironments within the porous structure. Further research is needed to explore the catalytic potential of these specific H₂asba-based coordination polymers.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(2R,5S,8S)-2,6,10,10-tetramethyltricyclo[6.3.0.01,5]undec-6-ene](/img/structure/B1205752.png)





